

Elacomine: A Technical Guide to its Discovery and Isolation from *Elaeagnus commutata*

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Compound of Interest

Compound Name: *Elacomine*

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Abstract

Elacomine, a spiro(pyrrolidine-3,3'-oxindole) alkaloid, was first discovered and isolated in 1969 from the silverberry plant, *Elaeagnus commutata*. This technical guide provides a comprehensive overview of **elacomine**, including its discovery, chemical properties, and what is known about its isolation. While the original detailed experimental protocol for its extraction and the full extent of its biological activity remain sparsely documented in publicly accessible literature, this guide consolidates the available information and presents a hypothetical isolation workflow based on established phytochemical methods. Furthermore, this document clarifies the current understanding of **elacomine**'s biological significance, or lack thereof, and provides context through the known activities of related compounds.

Introduction

The quest for novel bioactive compounds from natural sources is a cornerstone of pharmaceutical research and development. *Elaeagnus commutata*, commonly known as silverberry or wolf-willow, is a hardy shrub native to North America. Phytochemical analysis of this plant led to the discovery of **elacomine**, a unique heterocyclic alkaloid. **Elacomine** belongs to the spiro[pyrrolidine-3,3'-oxindole] class of natural products, a structural motif that has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by some of its members. This guide aims to provide a detailed technical overview of the discovery and isolation of **elacomine** for the scientific community.

Discovery and Chemical Profile

Elacomine was first isolated by G. A. Slywka in 1969 from the roots of *Elaeagnus commutata*. It is a hemiterpene spiro oxindole alkaloid that naturally occurs as a racemic mixture.^[1] The spirocyclic system, where the pyrrolidine and oxindole rings share a single carbon atom, is a key feature of its structure.

Chemical and Physical Properties

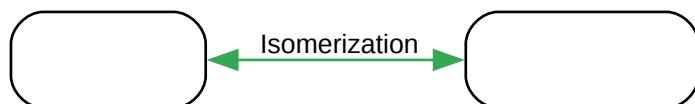
A summary of the key chemical and physical properties of **elacomine** is presented in Table 1.

Property	Value	Reference
IUPAC Name	(2'S,3R)-6-hydroxy-2'-(2-methylpropyl)spiro[1H-indole-3,3'-pyrrolidine]-2-one	[2]
Molecular Formula	C ₁₅ H ₂₀ N ₂ O ₂	[2]
Molar Mass	260.33 g/mol	[2]
CAS Number	176300-92-8	[2]
Structure	Spiro(pyrrolidine-3,3'-oxindole) alkaloid	[1]
Natural Occurrence	Racemic form in <i>Elaeagnus commutata</i>	[1]

Table 1: Chemical and Physical Properties of **Elacomine**

Isomerization

Elacomine can readily isomerize to **isoelacomine**. This structural relationship is important to consider during isolation and characterization.



[Click to download full resolution via product page](#)**Elacomine and Isoelacomine Isomerization**

Isolation from *Elaeagnus commutata*

While the original, detailed experimental protocol from Slywka's 1969 work is not readily available in the public domain, a general hypothetical procedure for the isolation of **elacomine** from *Elaeagnus commutata* roots can be proposed based on standard alkaloid extraction methodologies. It is important to note that this is a speculative workflow and would require optimization.

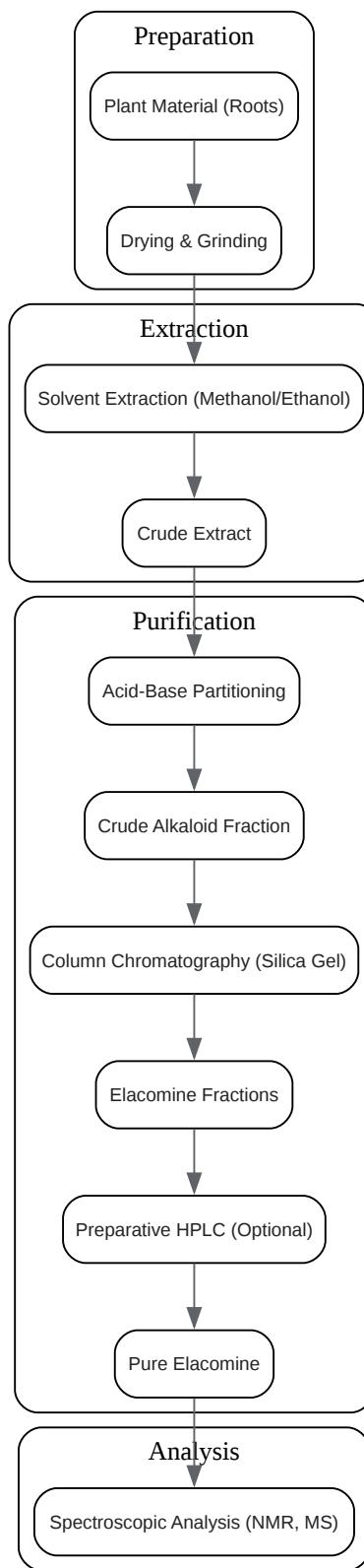
Hypothetical Experimental Protocol

- Plant Material Collection and Preparation:
 - Collect fresh roots of *Elaeagnus commutata*.
 - Wash the roots thoroughly to remove soil and debris.
 - Air-dry the roots in a well-ventilated area or use a plant dryer at a controlled temperature (e.g., 40-50°C) to prevent degradation of the target compound.
 - Grind the dried roots into a fine powder to increase the surface area for extraction.
- Extraction:
 - Macerate the powdered root material in a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours), with occasional agitation.
 - Alternatively, perform a Soxhlet extraction for a more exhaustive extraction process.
 - Filter the extract to separate the solvent from the plant residue.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
- Acid-Base Partitioning:

- Dissolve the crude extract in an acidic aqueous solution (e.g., 5% hydrochloric acid) to protonate the basic alkaloids, rendering them water-soluble.
- Perform a liquid-liquid extraction with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove neutral and acidic impurities.
- Basify the acidic aqueous layer with a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of approximately 9-10. This will deprotonate the alkaloids, making them soluble in organic solvents.
- Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or chloroform) to isolate the alkaloid fraction.
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Concentrate the organic extract in vacuo to yield a crude alkaloid mixture.

- Chromatographic Purification:
 - Subject the crude alkaloid mixture to column chromatography over silica gel.
 - Elute the column with a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient).
 - Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and a suitable visualization method (e.g., UV light or Dragendorff's reagent).
 - Combine fractions containing the compound with the same R_f value as a standard of **elacomine** (if available).
 - Further purification can be achieved using preparative high-performance liquid chromatography (HPLC) if necessary.
- Characterization:

- Confirm the identity and purity of the isolated **elacomine** using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy.

[Click to download full resolution via product page](#)**Hypothetical Workflow for Elacomine Isolation**

Biological Activity and Signaling Pathways

Despite the interest in the spiro[pyrrolidine-3,3'-oxindole] scaffold, there is a notable lack of information regarding the biological activity of **elacomine**. A review of the available literature indicates that no specific biological activity has been recognized for this compound.^[1] Consequently, there is no information on any signaling pathways that **elacomine** may modulate.

While **elacomine** itself has no known biological targets, other natural and synthetic compounds containing the spiro[pyrrolidine-3,3'-oxindole] core have demonstrated a range of biological activities, including anticancer, antimicrobial, and antiviral properties. This suggests that the core scaffold is a privileged structure in medicinal chemistry, and derivatives of **elacomine** could potentially exhibit interesting pharmacological profiles. However, any such potential remains purely speculative without further investigation.

Conclusion

Elacomine, a spiro(pyrrolidine-3,3'-oxindole) alkaloid from *Elaeagnus commutata*, represents an interesting natural product from a chemical structure standpoint. Its discovery in 1969 expanded the family of known indole alkaloids. However, a significant gap in knowledge exists concerning its bioactivity and the specifics of its original isolation. The lack of a publicly available, detailed extraction protocol from the primary literature necessitates reliance on generalized phytochemical methods for its hypothetical isolation. Furthermore, the absence of any reported biological activity for **elacomine** makes it a molecule of primarily academic and synthetic interest at present. Future research into the potential pharmacological properties of **elacomine** and its synthetic derivatives could be a worthwhile endeavor, given the established bioactivities of other compounds sharing its core structural motif. For drug development professionals, **elacomine** currently serves more as a lead structure for synthetic modification than as a bioactive agent in its own right.

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References

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